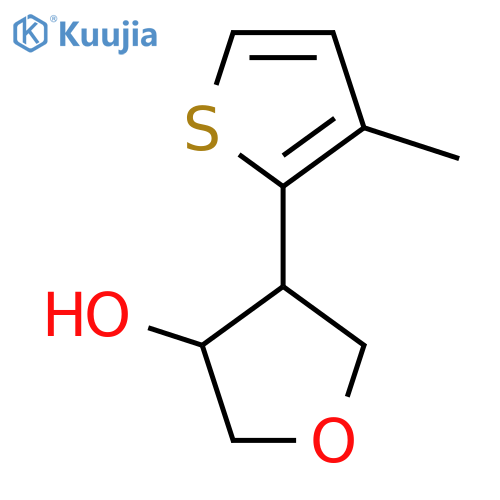Cas no 2016032-06-5 (4-(3-methylthiophen-2-yl)oxolan-3-ol)

4-(3-methylthiophen-2-yl)oxolan-3-ol 化学的及び物理的性質
名前と識別子
-
- 4-(3-methylthiophen-2-yl)oxolan-3-ol
- EN300-1635875
- 2016032-06-5
-
- インチ: 1S/C9H12O2S/c1-6-2-3-12-9(6)7-4-11-5-8(7)10/h2-3,7-8,10H,4-5H2,1H3
- InChIKey: QDHCWSPYVVKPOV-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(C)=C1C1COCC1O
計算された属性
- せいみつぶんしりょう: 184.05580079g/mol
- どういたいしつりょう: 184.05580079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
4-(3-methylthiophen-2-yl)oxolan-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1635875-100mg |
4-(3-methylthiophen-2-yl)oxolan-3-ol |
2016032-06-5 | 100mg |
$678.0 | 2023-09-22 | ||
| Enamine | EN300-1635875-1000mg |
4-(3-methylthiophen-2-yl)oxolan-3-ol |
2016032-06-5 | 1000mg |
$770.0 | 2023-09-22 | ||
| Enamine | EN300-1635875-10000mg |
4-(3-methylthiophen-2-yl)oxolan-3-ol |
2016032-06-5 | 10000mg |
$3315.0 | 2023-09-22 | ||
| Enamine | EN300-1635875-2.5g |
4-(3-methylthiophen-2-yl)oxolan-3-ol |
2016032-06-5 | 2.5g |
$2408.0 | 2023-06-05 | ||
| Enamine | EN300-1635875-500mg |
4-(3-methylthiophen-2-yl)oxolan-3-ol |
2016032-06-5 | 500mg |
$739.0 | 2023-09-22 | ||
| Enamine | EN300-1635875-2500mg |
4-(3-methylthiophen-2-yl)oxolan-3-ol |
2016032-06-5 | 2500mg |
$1509.0 | 2023-09-22 | ||
| Enamine | EN300-1635875-250mg |
4-(3-methylthiophen-2-yl)oxolan-3-ol |
2016032-06-5 | 250mg |
$708.0 | 2023-09-22 | ||
| Enamine | EN300-1635875-5000mg |
4-(3-methylthiophen-2-yl)oxolan-3-ol |
2016032-06-5 | 5000mg |
$2235.0 | 2023-09-22 | ||
| Enamine | EN300-1635875-0.1g |
4-(3-methylthiophen-2-yl)oxolan-3-ol |
2016032-06-5 | 0.1g |
$1081.0 | 2023-06-05 | ||
| Enamine | EN300-1635875-0.5g |
4-(3-methylthiophen-2-yl)oxolan-3-ol |
2016032-06-5 | 0.5g |
$1180.0 | 2023-06-05 |
4-(3-methylthiophen-2-yl)oxolan-3-ol 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
4-(3-methylthiophen-2-yl)oxolan-3-olに関する追加情報
Professional Introduction to 4-(3-methylthiophen-2-yl)oxolan-3-ol (CAS No. 2016032-06-5)
4-(3-methylthiophen-2-yl)oxolan-3-ol is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and potential applications. This compound, identified by the CAS number 2016032-06-5, has garnered attention due to its structural features and its role in various biochemical interactions. The presence of a thiophene ring and an oxolan moiety makes it a versatile candidate for further investigation in medicinal chemistry.
The compound's structure, featuring a 3-methylthiophen-2-yl substituent, contributes to its distinct chemical properties. Thiophene derivatives are well-known for their role in pharmaceuticals, often serving as key structural motifs in drugs targeting various diseases. The oxolan group adds another layer of complexity, enabling diverse interactions with biological targets. This combination makes 4-(3-methylthiophen-2-yl)oxolan-3-ol a promising candidate for further exploration in drug discovery.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. The thiophene scaffold, in particular, has been extensively studied for its potential in treating conditions such as cancer, inflammation, and infectious diseases. The oxolan ring, while less common in pharmaceuticals, has shown promise in stabilizing drug molecules and enhancing their bioavailability. The integration of these structural elements in 4-(3-methylthiophen-2-yl)oxolan-3-ol suggests a rich chemical space for innovation.
The compound's potential applications extend to the field of agrochemicals and material science. Its unique structure allows for interactions with biological systems that could be leveraged in the development of new pesticides or functional materials. Additionally, the 3-methylthiophen-2-yl group provides a platform for further functionalization, enabling the synthesis of derivatives with tailored properties.
Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry. For instance, researchers have demonstrated that certain thiophene-based compounds exhibit potent anti-inflammatory and antioxidant properties. These findings have spurred interest in exploring related structures, such as 4-(3-methylthiophen-2-yl)oxolan-3-ol, for their therapeutic potential. The oxolan moiety is particularly noteworthy, as it can influence the electronic properties of the molecule and enhance its binding affinity to biological targets.
The synthesis of 4-(3-methylthiophen-2-yl)oxolan-3-ol involves intricate organic transformations that highlight the compound's synthetic challenge. However, advances in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations have been instrumental in constructing the desired framework efficiently.
In conclusion, 4-(3-methylthiophen-2-yl)oxolan-3-ol (CAS No. 2016032-06-5) represents a fascinating compound with diverse potential applications. Its unique structural features, combining a thiophene ring and an oxolan moiety, make it a valuable asset in pharmaceutical research. The ongoing exploration of this compound underscores its significance in advancing our understanding of heterocyclic chemistry and its implications for drug discovery.
2016032-06-5 (4-(3-methylthiophen-2-yl)oxolan-3-ol) 関連製品
- 886941-96-4(N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-(pyridin-2-yl)methylbenzamide)
- 1805550-84-8(Ethyl 3-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylate)
- 1806912-92-4(Methyl 3-bromo-4-(difluoromethyl)-6-methoxypyridine-2-acetate)
- 90084-48-3(1,4-Piperazinedicarboxaldehyde,2,3-dihydroxy-)
- 2137972-04-2(Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate)
- 1806022-08-1(2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile)
- 60432-11-3(1,2,4-Triazine-3,5(2H,4H)-dione, 4-phenyl-)
- 2171600-21-6(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid)
- 25140-93-6(2-3-(propan-2-yl)phenoxypropanoic Acid)
- 139284-98-3(Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate)




